molecular formula C19H16N2O3S B2700076 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097887-98-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2700076
CAS No.: 2097887-98-2
M. Wt: 352.41
InChI Key: XJVURNCRNZVFIY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound of significant research interest due to its structural relationship with psychoactive tryptamine derivatives. Its core structure incorporates a 1H-indole-2-carboxamide moiety, a key pharmacophore found in ligands targeting serotonin receptors, particularly the 5-HT2A subtype [https://pubmed.ncbi.nlm.nih.gov/18570365/]. The substitution pattern, featuring furan and thiophene heterocycles, is characteristic of compounds designed to probe the structure-activity relationships (SAR) of hallucinogenic and entactogenic phenethylamine and tryptamine analogs [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01083]. Consequently, this compound serves as a crucial chemical tool in neuroscience and pharmacology research for investigating the molecular mechanisms of serotonin receptor signaling and function. Studies utilizing this analog can provide insights into receptor-ligand binding kinetics, functional selectivity (biased agonism), and the downstream neurochemical effects that underpin states of consciousness and potential therapeutic pathways for neuropsychiatric disorders. Its primary research value lies in its use as a reference standard and a precursor in the synthesis of novel compounds for advanced in vitro and in vivo biological assays.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-25-11-14)17-6-3-8-24-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVURNCRNZVFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxybenzohydrazide under reflux conditions to form an intermediate, which is then reacted with thiophene derivatives and indole-2-carboxylic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the furan, thiophene, or indole rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole-2-Carboxamide Core

N-[(Furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide
  • Structure : The indole-2-carboxamide is substituted with a furan-2-ylmethyl group and a 3-methylbenzamido group at position 3.
  • Key Differences: Lacks the hydroxyethyl bridge and thiophene moiety.
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide
  • Structure : Thiophene-2-carboxamide linked via an ethyl group to a 2-methylindole.
  • Key Differences : Replaces the hydroxyethyl bridge with a simple ethyl linker and omits the furan ring. The methyl group on the indole may reduce polarity, increasing lipophilicity .

Heterocyclic Modifications

N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide
  • Structure : Furan-2-carboxamide attached to a piperidine-phenethyl scaffold.
  • Key Differences : The absence of the indole core and thiophene ring limits π-π stacking interactions. The piperidine group introduces basicity, altering solubility and bioavailability compared to the target compound .
N-(1-Ethyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide
  • Structure : Ethyl and formyl substituents on the indole, with a thiophene-2-carboxamide.

Functional Group and Bridging Variations

N-(2-Oxo-2-((2-(2-oxopyrrolidin-3-yl)ethyl)amino)ethyl)-1H-indole-2-carboxamide
  • Structure: Features a pyrrolidinone ring and oxoethylamine bridge.
  • Key Differences: The lactam ring (pyrrolidinone) introduces conformational rigidity and hydrogen-bond acceptor sites, contrasting with the flexible hydroxyethyl bridge in the target compound. This scaffold showed high biological activity in cheminformatic studies .
2-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • Structure : Combines tetrahydrobenzothiophene and isoindole-1,3-dione moieties.
  • Key Differences : The saturated benzothiophene and isoindole dione enhance planarity and electron-withdrawing effects, which may influence target selectivity compared to the target's aromatic heterocycles .

Solubility and Lipophilicity

  • The target compound’s hydroxyethyl bridge improves water solubility relative to analogues with non-polar linkers (e.g., ethyl in ). However, the furan and thiophene rings increase logP values, suggesting moderate lipophilicity .
  • In contrast, the pyrrolidinone-containing analogue () exhibits higher solubility due to its polar lactam ring .

Hydrogen-Bonding Potential

  • The hydroxy group in the target compound enables hydrogen-bond donation, a feature absent in analogues like N-(2-nitrophenyl)thiophene-2-carboxamide (), which relies on nitro groups for polar interactions .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data tables and case studies to illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S, with a molecular weight of 402.48 g/mol. The structure features:

  • Furan and Thiophene Rings : Known for their diverse biological activities.
  • Indole Moiety : Commonly associated with various pharmacological effects.

Table 1: Structural Features

FeatureDescription
Furan RingContributes to antioxidant properties
Thiophene RingEnhances biological activity
Indole MoietyAssociated with anticancer properties

Antiproliferative Effects

Research indicates that compounds containing indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, indole derivatives have shown promising results in inhibiting the growth of breast (MCF-7) and lung (A549) cancer cells. The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment.

Case Study: Anticancer Activity

A study focusing on indole derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.46 μM against MCF-7 cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin (IC50 = 18.7 μM) . This suggests that this compound may possess similar or enhanced anticancer properties.

While specific mechanisms of action for this compound are not fully elucidated, the presence of functional groups such as hydroxyl and carbonyl may contribute to its biological activity through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit human carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis .
  • Apoptosis Induction : Indole derivatives often induce apoptosis in cancer cells, which could be a critical pathway for this compound's activity.

Antimicrobial Properties

The presence of thiophene and furan rings in similar compounds has been linked to antimicrobial activity. For example, studies have reported that related thiophene derivatives exhibit good antibacterial activity with MIC values ranging from 1.9–125 μg/mL . This suggests that N-[2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl]-1H-indole-2-carboxamide may also possess antimicrobial properties worth exploring.

Synthesis and Optimization

The synthesis of N-[2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

  • Formation of the Furan and Thiophene Rings : Utilizing cross-coupling reactions.
  • Indole Attachment : Achieved through nucleophilic substitution.
  • Optimization for Yield : Employing green chemistry principles to enhance efficiency while minimizing environmental impact.

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
Furan FormationCross-CouplingSuzuki or Stille coupling
Thiophene IntegrationNucleophilic SubstitutionAppropriate thiophene derivatives
Indole CouplingCondensationIndole derivatives

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